methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate
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Overview
Description
Methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate is an organic compound characterized by its unique structure, which includes a thiophene ring and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate typically involves the reaction of thiophene derivatives with acetylating agents under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where thiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting acetylated thiophene is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the conjugated diene system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The conjugated diene system can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives
Scientific Research Applications
Methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The conjugated diene system and thiophene ring play crucial roles in its reactivity and binding affinity. Detailed studies on its interaction with biological macromolecules are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z,4Z)-hexadecanoate: Another ester with a conjugated diene system, but with a longer carbon chain.
Undeca-2E,4E-diene-8,10-diynoic acid isobutylamide: Contains a similar conjugated diene system but with different functional groups.
Tetradeca-2E,4E-diene-8,10-diynoic acid tyramide: Similar in structure but with additional functional groups
Uniqueness
Methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate is unique due to its combination of a thiophene ring and a conjugated diene system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3S/c1-9(13)11(12(14)15-2)7-3-5-10-6-4-8-16-10/h3-8H,1-2H3/b5-3+,11-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYJIQVVSJHSPV-RBMCBPMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC=CC1=CC=CS1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\C=C\C1=CC=CS1)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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